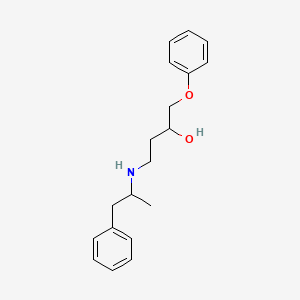
4-((1-Methyl-2-phenylethyl)amino)-1-phenoxy-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol typically involves the reaction of phenol with 4-chloro-2-butanol in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with 2-phenyl-1-methylethylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol can be compared with similar compounds such as:
1-Phenoxy-2-propanol: This compound has a similar phenoxy group but differs in the length and structure of the carbon chain.
4-Phenyl-2-butanol: This compound shares the butanol backbone but lacks the phenoxy and amino groups.
2-Phenyl-1-methylethylamine: This compound is a precursor in the synthesis of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol and has similar structural features.
Eigenschaften
CAS-Nummer |
57281-43-3 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-phenoxy-4-(1-phenylpropan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-16(14-17-8-4-2-5-9-17)20-13-12-18(21)15-22-19-10-6-3-7-11-19/h2-11,16,18,20-21H,12-15H2,1H3 |
InChI-Schlüssel |
ARHCKRDCLIPREX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


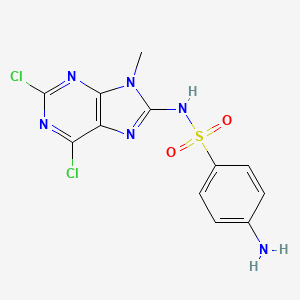

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
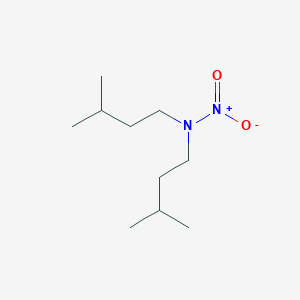

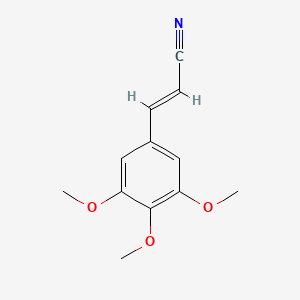
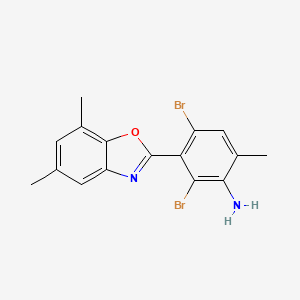
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

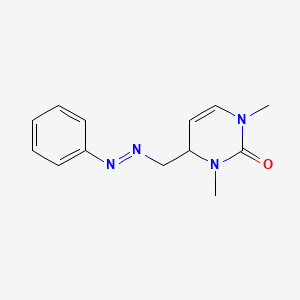
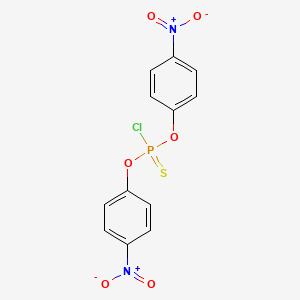
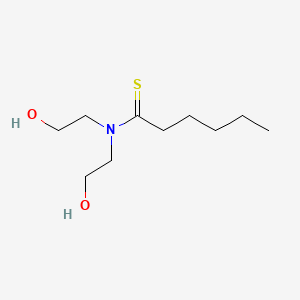
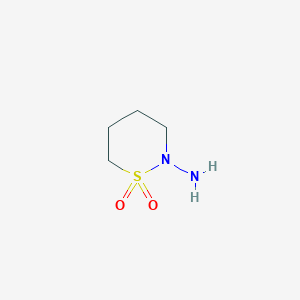
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
